molecular formula C18H15ClN2O6S2 B2463038 Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-87-6

Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2463038
CAS RN: 899959-87-6
M. Wt: 454.9
InChI Key: QFSOBUOVBSPBPT-UHFFFAOYSA-N
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Description

Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H15ClN2O6S2 and its molecular weight is 454.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Research

  • Synthesis and Evaluation of Antioxidant Activity : Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has been utilized in the synthesis of derivatives with potential antioxidant properties. The process involves various steps of condensation and reaction with semicarbazide hydrochloride, leading to the creation of compounds screened for their antioxidant activity (George et al., 2010).

Antimicrobial Activity Research 2. Synthesis and Antimicrobial Activity : Research has been conducted on the synthesis of compounds using Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate and their subsequent evaluation for antimicrobial properties. These compounds were tested against various bacteria and fungi to assess their effectiveness (Sarvaiya et al., 2019).

Heterocyclic Compound Synthesis 3. Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of new quinazolines, which are potential antimicrobial agents. This involves reacting Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate with other chemicals, resulting in compounds screened for antibacterial and antifungal activities (Desai et al., 2007).

Pharmaceutical Research 4. Synthesis in Pharmaceutical Research : This compound is also part of the synthesis process in the creation of novel pharmaceuticals. For instance, it has been used in the development of new pyranpyrazole derivatives as corrosion inhibitors for industrial processes, showcasing its utility in a pharmaceutical context (Dohare et al., 2017).

properties

IUPAC Name

ethyl 4-(5-chlorothiophen-2-yl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O6S2/c1-3-26-18(23)17-13(27-29(24,25)16-9-8-14(19)28-16)10-15(22)21(20-17)12-7-5-4-6-11(12)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSOBUOVBSPBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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